L-Leucinamide hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 166.65 g/mol. It is a derivative of L-leucine, an essential amino acid, and is primarily used in scientific research and pharmaceutical applications. The compound is classified as an amide and is often utilized for its potential anti-inflammatory properties.
L-Leucinamide hydrochloride can be sourced from various chemical suppliers, including Sigma-Aldrich, TCI Chemicals, and Thermo Fisher Scientific. It is available in solid form and typically appears as a white to off-white powder . The compound is stable under normal conditions but should be stored in a cool, dry place to maintain its integrity.
L-Leucinamide hydrochloride falls under the category of amino acid derivatives, specifically classified as an amide. Its structure is closely related to L-leucine, which is crucial for protein synthesis and metabolic functions in living organisms.
The synthesis of L-Leucinamide hydrochloride generally involves the reaction of L-leucine with reagents that facilitate the formation of the amide bond. One common method includes the use of acyl chlorides or anhydrides in the presence of a base to promote the reaction.
L-Leucinamide hydrochloride features a branched-chain structure characteristic of amino acids. The presence of the amide functional group (-CONH) distinguishes it from its parent amino acid, L-leucine.
L-Leucinamide hydrochloride can participate in various chemical reactions typical of amides, including hydrolysis, substitution reactions, and condensation reactions.
The mechanism of action for L-Leucinamide hydrochloride in biological systems primarily relates to its role as a precursor for protein synthesis and its potential anti-inflammatory effects.
L-Leucinamide hydrochloride has various scientific uses:
L-Leucinamide hydrochloride emerged as a significant compound in pharmacological research following its characterization in the late 1980s. A pivotal 1987 study demonstrated its anti-inflammatory efficacy in experimental models, revealing its ability to attenuate phlogistic responses in rats. When administered during formaldehyde- or nystatin-induced plantar inflammation, the compound reduced inflammatory symptoms comparably to phenylbutazone—a standard non-steroidal anti-inflammatory drug (NSAID) at the time. Crucially, chronic administration (7 days) in croton oil-induced granuloma pouch models significantly decreased exudate volume and granulation tissue weight, confirming its bioactivity against both acute and chronic inflammation [1].
Unlike traditional NSAIDs, L-leucinamide hydrochloride showed a critical divergence in safety profile: effective anti-inflammatory doses did not induce gastric ulcers—a common and debilitating side effect of phenylbutazone. This suggested a potentially novel mechanism of action distinct from cyclooxygenase inhibition. Notably, researchers excluded pituitary-adrenal system involvement (a pathway utilized by corticosteroids) since adrenal weights remained unchanged after treatment [1]. This early work positioned L-leucinamide hydrochloride as a scaffold for developing safer anti-inflammatory agents.
Table 1: Key Findings from Foundational Anti-Inflammatory Studies
Model System | Treatment | Key Results | Significance |
---|---|---|---|
Formaldehyde-induced rat paw edema | Single dose L-leucinamide HCl | Reduced swelling comparable to phenylbutazone | Confirmed acute anti-inflammatory efficacy |
Nystatin-induced inflammation | Single dose L-leucinamide HCl | Attenuated phlogistic response | Demonstrated broad applicability against irritants |
Croton oil granuloma pouch | Daily L-leucinamide HCl for 7 days | ↓ Exudate volume, ↓ Granulation tissue weight | Established chronic anti-inflammatory activity |
Gastric ulcerogenicity assay | Anti-inflammatory doses | No ulcer formation | Divergent safety vs. phenylbutazone |
L-Leucinamide hydrochloride (C₆H₁₅ClN₂O, MW 166.65 g/mol) is structurally characterized as the amide derivative of the essential branched-chain amino acid L-leucine, modified with a hydrochloride salt moiety. Its IUPAC name is (2S)-2-amino-4-methylpentanamide hydrochloride, and it exhibits an optical rotation of [α]₂₅/D +9° to +10° (c=1-5 in H₂O) [7] [2]. The crystalline solid (melting point 254–256°C) displays high water solubility—a property enhanced by protonation of the α-amino group—facilitating its use in biological assays [7].
Functionally, conversion of leucine’s carboxylic acid to an amide group yields several pharmacological advantages:
Table 2: Structural Comparison: L-Leucine vs. L-Leucinamide Hydrochloride
Property | L-Leucine | L-Leucinamide Hydrochloride | Pharmacological Impact |
---|---|---|---|
Molecular formula | C₆H₁₃NO₂ | C₆H₁₅ClN₂O | Altered solubility and crystallinity |
Functional groups | α-Amino acid, carboxylic acid | α-Amino group, amide, hydrochloride | Enhanced stability; modified target engagement |
Water solubility | Moderate (24.9 g/L at 25°C) | High ("very faint turbidity" reported) | Improved bioavailability in aqueous systems |
Known primary activities | mTOR activation, protein synthesis | Anti-inflammatory, non-ulcerogenic | Divergent therapeutic applications |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3